molecular formula C13H12N4O2 B1518796 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 1110866-04-0

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

Cat. No. B1518796
CAS RN: 1110866-04-0
M. Wt: 256.26 g/mol
InChI Key: KQHOZAPXOPWVMW-UHFFFAOYSA-N
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Description

The compound “5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione” belongs to the class of pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been recognized for their antimicrobial properties. They are effective against a variety of microorganisms, including bacteria and fungi. The presence of the aminophenyl group in the compound can potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The structural features of pyridazinones allow them to interact with various biological targets, which is crucial in cancer therapy. Research has shown that certain pyridazinone derivatives can inhibit the proliferation of tumor cells, suggesting that our compound of interest could be explored for its anticancer potential .

Cardiovascular Applications

Pyridazinones have been explored for cardiovascular benefits, particularly in the treatment of hypertension. The compound’s ability to modulate blood pressure could be harnessed to develop new antihypertensive drugs .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of pyridazinones make them valuable in the treatment of chronic inflammatory diseases and pain management. The compound could be modified to enhance these effects and create more potent therapeutic agents .

Neuroprotective Properties

Some pyridazinone derivatives exhibit neuroprotective activities, which could be beneficial in treating neurodegenerative diseases. The compound’s potential to protect nerve cells from damage warrants further investigation .

Antidiabetic Activity

Pyridazinones have shown promise in the management of diabetes by influencing blood glucose levels. The compound’s structure could be optimized to improve its antidiabetic activity and possibly lead to the development of new oral hypoglycemic agents .

properties

IUPAC Name

5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOZAPXOPWVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 2
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 3
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 4
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 5
Reactant of Route 5
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 6
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

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